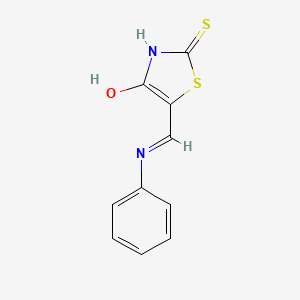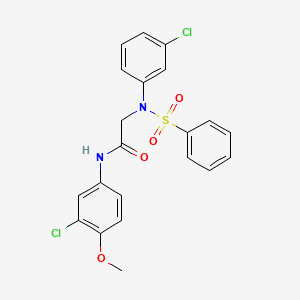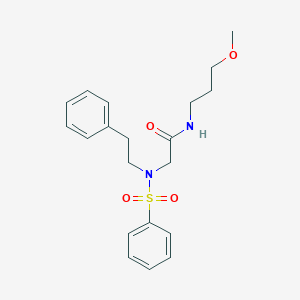
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as ATMT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiazolidinone derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. It has also been shown to inhibit the expression of certain genes involved in inflammation and apoptosis. In addition, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to improve the lipid profile and glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions, including the concentration and solvent used.
Direcciones Futuras
There are several future directions for the research on 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, it may be possible to modify the structure of 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound that has shown potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
Métodos De Síntesis
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through various methods, including the reaction of aniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetic acid. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.
Aplicaciones Científicas De Investigación
5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 5-(anilinomethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-8(15-10(14)12-9)6-11-7-4-2-1-3-5-7/h1-6,13H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXKUZGCYKHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425040 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
CAS RN |
54530-77-7 |
Source


|
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)
![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)
![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5061168.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)


![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)